Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate

Organic Synthesis Process Chemistry Decoquinate Intermediate

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate (CAS 26692-07-9; molecular formula C26H41NO6; MW 463.61 g/mol) is a substituted anilinomethylenemalonate ester belonging to the methylene malonate chemical class. It functions as the penultimate intermediate in the Gould–Jacobs synthesis of 4-hydroxyquinoline-3-carboxylates, most notably the veterinary coccidiostat decoquinate (CAS 18507-89-6).

Molecular Formula C26H41NO6
Molecular Weight 463.6 g/mol
CAS No. 26692-07-9
Cat. No. B12679714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
CAS26692-07-9
Molecular FormulaC26H41NO6
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)OCC
InChIInChI=1S/C26H41NO6/c1-5-9-10-11-12-13-14-15-18-33-23-17-16-21(19-24(23)30-6-2)27-20-22(25(28)31-7-3)26(29)32-8-4/h16-17,19-20,27H,5-15,18H2,1-4H3
InChIKeyIYBVBQKQALCQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate CAS 26692-07-9 — Structural Identity, Physicochemical Profile & Procurement-Relevant Classification


Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate (CAS 26692-07-9; molecular formula C26H41NO6; MW 463.61 g/mol) is a substituted anilinomethylenemalonate ester belonging to the methylene malonate chemical class [1]. It functions as the penultimate intermediate in the Gould–Jacobs synthesis of 4-hydroxyquinoline-3-carboxylates, most notably the veterinary coccidiostat decoquinate (CAS 18507-89-6) . The compound is catalogued as British Pharmacopoeia (BP) Reference Standard 119 and is listed as a specified related impurity (limit <0.5%) in decoquinate feed additive authorizations under EU and UK regulations [2]. Physicochemical properties include a predicted boiling point of 522.9°C at 760 mmHg, density of 1.058 g/cm³, flash point of 270°C, polar surface area (PSA) of 83.09 Ų, and a LogP of approximately 6.77 [1].

Why Generic Substitution of Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate with Unsubstituted or Shorter-Chain Anilinomethylenemalonates Fails in Regulated Synthesis


Anilinomethylenemalonate derivatives are not interchangeable building blocks in Gould–Jacobs quinolone synthesis. The 4-decyloxy and 3-ethoxy substituents on the aniline ring of the target compound are structurally pre-organized to deliver the precise 6-decyloxy-7-ethoxy substitution pattern of decoquinate upon thermal cyclization [1]. Replacing this compound with the unsubstituted parent diethyl anilinomethylenemalonate (CAS 54535-22-7) or with shorter-chain alkyl analogs (e.g., 4-heptyl, 3,4-dimethyl derivatives) would yield entirely different quinolone products with no relevance to decoquinate synthesis [2]. Furthermore, the target compound's distinct LogP (6.77 vs. 2.18–4.62 for analogs) and higher boiling point (522.9°C vs. 334.2°C) impose unique handling, purification, and analytical requirements that render generic substitution impractical in both synthetic and quality-control workflows [3].

Quantitative Differentiation Evidence for Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate (CAS 26692-07-9) vs. Closest Analogs


Synthetic Total Yield: Patented Condensation-First Route Achieves 89.2% vs. 72.8% and <50% for Prior Art Routes

Patent CN101985427B reports a novel condensation-first-then-etherification synthetic route for the target compound achieving a total reaction yield of 89.2% [1]. This is directly compared against two prior art methods within the same patent document: the etherification-first route reported in Synthetic Communications (2010, 40:992–997) yielding 72.8%, and the pyrocatechol-based route reported in Tongji University Journal (2007) yielding below 50% [1]. The patented method eliminates intermediate isolation, reducing step count, processing time, and material losses while improving overall atom economy.

Organic Synthesis Process Chemistry Decoquinate Intermediate

LogP Differentiation: 2.6- to 3.1-Fold Higher Lipophilicity vs. Unsubstituted and Short-Chain Anilinomethylenemalonate Analogs

The target compound exhibits a LogP of 6.77 (SIELC, 2018) or 6.10 (Chemsrc), reflecting the substantial lipophilic contribution of the 4-decyloxy (C10) and 3-ethoxy substituents [1]. In contrast, the unsubstituted parent diethyl anilinomethylenemalonate (CAS 54535-22-7) has a reported LogP of 2.18 (XLogP3: 3.2), while the 4-heptyl analog (CAS 102706-83-2) has a LogP of 4.62, and the 3,4-dimethyl analog has a LogP of 2.80 [2][3]. This LogP differential of approximately 3–4.6 log units corresponds to a >1,000-fold difference in octanol-water partition coefficient, with direct consequences for reversed-phase chromatographic retention, extraction efficiency, and biological membrane partitioning.

Physicochemical Properties Chromatography Lipophilicity

Boiling Point and Density Differentiation: 189°C Higher BP and 10% Lower Density vs. Unsubstituted Parent Anilinomethylenemalonate

The target compound has a predicted boiling point of 522.9°C at 760 mmHg and a density of 1.058 g/cm³ . By contrast, the unsubstituted parent diethyl anilinomethylenemalonate (CAS 54535-22-7) has a predicted boiling point of 334.2°C and a density of 1.171 g/cm³ . The approximately 189°C elevation in boiling point reflects the substantial increase in molecular weight (463.61 vs. 263.29 g/mol) and van der Waals surface area conferred by the decyloxy and ethoxy substituents. The lower density (1.058 vs. 1.171 g/cm³) despite higher molecular weight indicates a less compact molecular packing, consistent with the flexible decyl chain.

Thermal Properties Purification Handling

Regulatory Identity as BP Reference Standard 119 and Specified Impurity in Decoquinate — A Unique Procurement Trigger Absent for Other Anilinomethylenemalonates

The target compound is explicitly designated as British Pharmacopoeia (BP) Reference Standard 119 and is listed as a named related impurity in the EU and UK marketing authorizations for decoquinate (Deccox®) feed additives, with a strict limit of <0.5% [1][2]. Two other impurities are also specified — 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid (<0.5%) and methyl-6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate (<1.0%) — but no other anilinomethylenemalonate derivative appears in any pharmacopoeial monograph or regulatory specification for decoquinate [1]. This creates a mandatory procurement need: any laboratory performing decoquinate batch release testing, stability studies, or ANDA/DMF filing must source and characterize this specific compound as an impurity reference standard.

Pharmaceutical Quality Control Regulatory Compliance Veterinary Medicine

Validated Reversed-Phase HPLC Method with Defined Column Chemistry for Purity and Pharmacokinetic Applications

A validated reversed-phase HPLC method using a Newcrom R1 column (a specialty reverse-phase column with low silanol activity) has been established for the separation and analysis of the target compound [1]. The mobile phase employs acetonitrile (MeCN), water, and phosphoric acid under simple isocratic or gradient conditions; for mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid [1]. The method is documented as scalable for preparative impurity isolation and suitable for pharmacokinetic studies, with smaller 3 µm particle columns available for fast UPLC applications [1]. While HPLC methods exist generically for anilinomethylenemalonates, the specific stationary phase (Newcrom R1 mixed-mode) and mobile phase conditions are optimized for this compound's unique LogP (6.77) and polar surface area (83.09 Ų), which differ substantially from the unsubstituted parent (PSA 64.63 Ų, LogP 2.18) [2].

Analytical Chemistry HPLC Method Quality Control

Procurement-Relevant Application Scenarios for Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate (CAS 26692-07-9)


Decoquinate API Manufacturing — Penultimate Intermediate with 89.2% Optimized Synthetic Yield

In industrial-scale decoquinate (CAS 18507-89-6) production, this compound serves as the penultimate Gould–Jacobs intermediate. Procurement of the compound produced via the condensation-first route (CN101985427B) enables a total step yield of 89.2%, representing a 16.4 percentage-point improvement over the prior etherification-first route (72.8%) and more than double the yield of older pyrocatechol-based routes (<50%) [1]. The patented method further reduces operational complexity by eliminating intermediate isolation, directly lowering solvent consumption, processing time, and waste generation — factors critical for cost-sensitive veterinary API manufacturing [1].

Decoquinate Impurity Reference Standard for Regulatory QC Batch Release Testing

EU Regulation (EC) No 1289/2004, UK Feed Additives Regulations 2022, and the British Pharmacopoeia (BP 119) each mandate that Diethyl 4-decyloxy-3-ethoxyanilinomethylenemalonate be controlled at <0.5% in decoquinate formulations [2]. QC laboratories performing batch release, stability testing, or ANDA/DMF filing for decoquinate-containing veterinary products must procure a fully characterized reference standard of this compound. The validated Newcrom R1 HPLC method provides a ready-to-implement analytical framework for this determination [3].

Method Development and Validation for Lipophilic Anilinomethylenemalonate Intermediates

With a LogP of 6.77 and PSA of 83.09 Ų, this compound occupies a chromatographic space distinct from less lipophilic anilinomethylenemalonates (LogP 2.18–4.62) [3][4]. Analytical development laboratories can use this compound as a probe analyte for validating reversed-phase methods targeting highly lipophilic, late-eluting intermediates. The documented Newcrom R1 method, with its MeCN/water/phosphoric acid mobile phase and MS-compatible formic acid variant, serves as a starting point for method transfer and optimization across different column chemistries [3].

Structure–Activity Relationship (SAR) Studies on 4-Hydroxyquinoline-3-carboxylate Anticoccidials

Research groups engaged in developing novel anticoccidial agents based on the 4-hydroxyquinoline-3-carboxylate scaffold can procure this compound as a key intermediate for diversification [1]. The 6-decyloxy-7-ethoxy substitution pattern it delivers upon cyclization is the pharmacophoric arrangement found in decoquinate; varying the aniline substitution before condensation with EMME allows systematic exploration of 6,7-dialkoxyquinoline SAR. The availability of a high-yield synthetic route (89.2%) makes such SAR campaigns more economically feasible [1].

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